2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Description
2-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a nitro group at the para position of the phenyl ring and a trifluoromethyl group at the 5-position of the imidazole. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The nitro group enhances electron-withdrawing effects, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-9(15-8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJGDAXNQKZKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline followed by a coupling reaction with the imidazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
The applications of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole include antibacterial, anticancer, and anti-inflammatory activities, as well as use in molecular docking studies.
Antiviral Activity:
- 2-(4-nitrophenyl) substituted 1-hydroxyimidazole demonstrates antiviral activity . A study of 2-arylimidazole derivatives showed that compounds with a 2-(4-nitrophenyl) moiety in position 2 of the imidazole ring had virus-inhibiting concentrations .
- The compound 1-hydroxy-2-(4-nitrophenyl)imidazole 4a demonstrated high selectivity indices against the vaccinia virus (SI = 1072), cowpox virus (SI = 123), and ectromelia virus (SI = 358) . It also showed activity against the Variola virus (IC50 = 0.38 μM; SI = 373) .
- 2-(4-nitrophenyl)imidazole 1e, when transferred to carboxamides, resulted in a decrease of cytotoxicity . The most promising results in the series of carboxamides were exhibited by 2-(4-nitrophenyl) derivatives (SI = 66 and 33, respectively) .
Cytotoxicity:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Nitro Group Positional Isomers
- This compound is utilized in medicinal chemistry for its intermediate role in drug discovery .
- 2-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole :
- The para-nitro group maximizes resonance stabilization, enhancing electrophilic character. This positional difference may improve binding affinity in enzyme inhibition studies.
Methoxy vs. Nitro Substituents
- This contrasts with the electron-withdrawing nitro group, leading to divergent reactivity in cross-coupling reactions. Calculated properties include a molecular weight of 242.20 g/mol and XLogP3 of 2.6, indicating moderate lipophilicity .
Variations in Imidazole Substitution
Trifluoromethyl vs. Methyl or Halogen Groups
- The methyl group at N1 sterically hinders interactions compared to the unsubstituted NH in the target compound .
- 5-(4-Chlorophenyl)-1-methyl-2-(4-nitrostyryl)-1H-imidazole (3o) :
Bis-Substituted Imidazoles
- 4,5-Bis(4-nitrophenyl)-1H-imidazole derivatives (e.g., 5a–5d):
- These compounds feature dual nitro groups on the imidazole ring. For example, 5a (2-(5-methylthiophen-2-yl)-4,5-bis(4-nitrophenyl)-1H-imidazole) has a molecular weight of 429 g/mol (as [M+Na]+) and a melting point of 293–295°C. The thiophene moiety introduces sulfur-based interactions absent in the target compound .
Physicochemical and Pharmacological Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target compound | Not reported | 272.17* | 4-NO₂, 5-CF₃ |
| 2-(4-Methoxyphenyl)-5-CF₃-1H-imidazole | Not reported | 242.20 | 4-OCH₃, 5-CF₃ |
| 5a (4,5-bis(4-NO₂-phenyl)) | 293–295 | 429 ([M+Na]+) | Thiophene, dual NO₂ |
| 3o (5-Cl-phenyl/styryl) | >250 | ~350 (estimated) | Styryl, Cl |
*Calculated based on molecular formula C₁₀H₆F₃N₃O₂.
Biological Activity
2-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, including antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure
The compound features a unique imidazole ring substituted with a nitrophenyl group and a trifluoromethyl group, which contributes to its biological activity. The imidazole moiety is known for its versatility in drug design, often serving as a pharmacophore in numerous therapeutic agents.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit potent antibacterial effects. Specifically, this compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. A study found that compounds with similar structures demonstrated significant activity against MRSA, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | 32 | MRSA |
| 2-phenylbenzimidazole derivatives | 40-300 | E. coli, S. aureus |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and U87 glioblastoma .
Anti-inflammatory Activity
Imidazole derivatives are recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory mediators in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Efficacy Against MRSA : A study explored the structural requirements for antibacterial activity among imidazole analogues. It was found that compounds with two aryl rings and specific electron-withdrawing groups were essential for high activity levels against MRSA .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various imidazole derivatives on cancer cell lines. The results indicated that specific substitutions on the imidazole ring significantly influenced anticancer efficacy, with some compounds achieving IC50 values below 10 μM .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinities of this compound with various biological targets. These studies revealed that the compound binds effectively to key receptors involved in inflammation and cancer proliferation pathways, suggesting mechanisms through which it exerts its biological effects .
Q & A
Q. Basic
- Kinase inhibition assays : Measure IC₅₀ against p38 MAPK or CDK2/9 using ATP-competitive binding assays (e.g., Calbiochem protocols with PD169316 as a reference) .
- Cytotoxicity studies : Treat tumor cell lines (e.g., HeLa) and assess viability via MTT assays (10 µM test concentrations) .
- Fluorescence-based binding assays : Monitor interactions with target proteins using labeled analogues .
How do structural modifications influence the compound’s bioactivity?
Q. Advanced
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions (e.g., Ki = 2–4 nM for CDK2/9 inhibition) .
- Nitrophenyl moiety : Modulates electron-withdrawing effects, affecting binding affinity (e.g., 10-fold differences in IC₅₀ between 4-nitrophenyl vs. 4-fluorophenyl analogues) .
- Substituent positioning : Para-substitution on the phenyl ring improves target selectivity over meta/ortho isomers .
Methodology: Synthesize derivatives (e.g., 4-pyridyl or thiazole variants) and compare activity via dose-response curves .
What mechanistic insights exist for its kinase inhibitory activity?
Q. Advanced
- Competitive inhibition : PD169316 (structurally analogous) binds ATP pockets of p38 MAPK, validated via X-ray crystallography .
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., <10% inhibition of JNK or ERK at 1 µM) .
- Cell signaling assays : Western blotting for phosphorylated downstream targets (e.g., reduced ATF2 phosphorylation in treated cells) .
How can low yields in imidazole cyclization steps be addressed?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yields by 15–20% .
- Protecting group strategies : Use Boc or SEM groups to prevent side reactions during nitrophenyl incorporation .
- Regioselectivity control : Employ directing groups (e.g., methyl at N1) to favor 5-trifluoromethyl substitution .
How should discrepancies in reported IC₅₀ values across studies be resolved?
Q. Advanced
- Assay standardization : Use identical buffer conditions (e.g., 10 mM MgCl₂, 1 mM DTT) and ATP concentrations (100 µM) .
- Cell line validation : Ensure consistent passage numbers and culture media (e.g., DMEM + 10% FBS) to minimize variability .
- Statistical replication : Perform triplicate experiments with internal controls (e.g., staurosporine as a reference inhibitor) .
What computational tools predict binding modes with target kinases?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., nitrophenyl forming π-π stacking with Phe169 in p38 MAPK) .
- MD simulations : GROMACS for assessing binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Free energy calculations : MM-PBSA to rank binding affinities of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
